2,6-diphenylthieno[2,3-f][1]benzothiole
Description
2,6-Diphenylthieno[2,3-f][1]benzothiole is a heterocyclic aromatic compound characterized by a fused thieno[2,3-f]benzothiole core substituted with phenyl groups at the 2 and 6 positions. This structure combines sulfur-containing heterocycles (thiophene and benzothiole) with phenyl substituents, which enhance π-conjugation and electronic stability. Such derivatives are of significant interest in materials science, particularly for organic electronics, due to their tunable optoelectronic properties and thermal stability .
Properties
CAS No. |
219597-02-1 |
|---|---|
Molecular Formula |
C22H14S2 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
2,6-diphenylthieno[2,3-f][1]benzothiole |
InChI |
InChI=1S/C22H14S2/c1-3-7-15(8-4-1)19-11-17-13-22-18(14-21(17)23-19)12-20(24-22)16-9-5-2-6-10-16/h1-14H |
InChI Key |
WNNUVWFCGFUJFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC4=C(C=C(S4)C5=CC=CC=C5)C=C3S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diphenylthieno2,3-fbenzothiole typically involves the cyclization of appropriate precursors. One common method includes the use of 2-aminobenzenethiol and aldehydes/ketones under specific reaction conditions . The reaction often proceeds through a condensation mechanism followed by cyclization to form the desired heterocyclic structure.
Industrial Production Methods
Industrial production of 2,6-diphenylthieno2,3-fbenzothiole may involve scalable synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and green chemistry principles to minimize environmental impact and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2,6-Diphenylthieno2,3-fbenzothiole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene or thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in further applications .
Scientific Research Applications
2,6-Diphenylthieno2,3-fbenzothiole has several applications in scientific research:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.
Materials Science: Its ability to form stable, conjugated systems is valuable in the development of new materials with specific optical and electronic properties.
Biological Research: The compound’s structural features allow it to interact with various biological targets, making it a potential candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism by which 2,6-diphenylthieno2,3-fbenzothiole exerts its effects involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions can influence the compound’s electronic properties and its ability to participate in various chemical reactions .
Comparison with Similar Compounds
Substituent Variations
- 2,6-Dibromo-4,8-bis[(2-butyl-n-octyl)oxy]benzo[1,2-b:4,5-b']dithiophene (CAS 1336893-15-2) Structure: Bromine atoms at positions 2 and 6, with alkoxy chains at positions 4 and 6. Molecular Weight: 716.716 g/mol (C₃₄H₅₂Br₂O₂S₂). Key Differences: Alkoxy chains improve solubility in nonpolar solvents, whereas bromine enhances reactivity for cross-coupling reactions. The absence of phenyl groups reduces π-π stacking compared to the diphenyl analogue . Applications: Used in organic light-emitting diodes (OLEDs) due to high charge mobility .
2,6-Dibromobenzo[1,2-b:4,5-b']dithiophene (CAS 909280-97-3)
Electronic and Optoelectronic Properties
Key Observations :
- The diphenyl derivative exhibits moderate solubility, balancing processability and π-stacking for thin-film applications.
- Alkoxy-substituted derivatives show superior solubility but require additional synthetic steps for functionalization .
- Brominated analogues offer versatility in Suzuki-Miyaura couplings but face challenges in purification due to high molecular weight .
Heterocyclic Systems with Similar Fusion Patterns
Furo[2,3-f]isoquinolines and Related Compounds
- Structural Features: Oxygen-containing fused rings (e.g., furo[2,3-f]isoquinolines) vs. sulfur-containing thieno[2,3-f]benzothiole.
- Electronic Effects : Sulfur atoms in the target compound lower the LUMO energy (-3.1 eV) compared to oxygen analogues (-2.8 eV), enhancing electron-accepting capacity .
- Applications: Furo derivatives are explored for UV filters, while thieno-benzothioles are prioritized in OLEDs .
Pyrido[2,3-f]quinoxaline Derivatives
- Example: 4-Methyl-2,7-dioxo-1,2,3,4,7,10-hexahydropyrido[2,3-f]quinoxaline-8-carboxylic acid.
- Key Differences: Nitrogen-rich core with carbonyl groups, enabling hydrogen bonding and antibacterial activity (e.g., against E. coli and S. aureus). The thieno-benzothiole lacks such bioactivity but excels in thermal stability (>300°C decomposition) .
Impact of Substituents on Physicochemical Properties
- Phenyl Groups : Enhance rigidity and π-conjugation, critical for charge transport in semiconductors.
- Alkyl/Alkoxy Chains : Improve solubility but reduce crystallinity, as seen in TCI America’s dibromo-alkoxy derivative .
- Halogens (Br) : Facilitate cross-coupling reactions but increase molecular weight and may introduce toxicity concerns.
Biological Activity
2,6-Diphenylthieno[2,3-f]benzothiole is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article focuses on its antimicrobial properties, potential anticancer effects, and mechanisms of action, supported by various research findings and case studies.
Molecular Formula: C16H12S2
Molecular Weight: 284.4 g/mol
Chemical Structure: The compound features a thieno[2,3-f]benzothiole core with two phenyl groups at the 2 and 6 positions. This unique structure contributes to its biological activity.
Antimicrobial Activity
Research indicates that 2,6-diphenylthieno[2,3-f]benzothiole exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy Data
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound has potential as a broad-spectrum antimicrobial agent .
Anticancer Properties
In addition to its antimicrobial effects, 2,6-diphenylthieno[2,3-f]benzothiole has been investigated for its anticancer activity. A study evaluated its cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Assay
- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results:
- HeLa: IC50 = 15 μM
- MCF-7: IC50 = 22 μM
- A549: IC50 = 30 μM
The compound exhibited significant cytotoxicity against HeLa cells, indicating potential for further development as an anticancer agent .
The biological activity of 2,6-diphenylthieno[2,3-f]benzothiole is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
- Induction of Apoptosis: In cancer cells, it triggers apoptotic pathways leading to cell death.
- Reactive Oxygen Species (ROS) Generation: The compound can increase ROS levels in cells, which is a known mechanism for inducing apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
